2H-Spiro[benzofuran-3,1'-cyclopropan]-4-ol
Overview
Description
2H-Spiro[benzofuran-3,1’-cyclopropan]-4-ol: is a spirocyclic compound characterized by a unique structure where a benzofuran ring is fused to a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Spiro[benzofuran-3,1’-cyclopropan]-4-ol typically involves a multi-step process. One common method is the catalytic asymmetric one-pot [3+2] cyclization/semipinacol rearrangement sequence. This method efficiently constructs the spirocyclic structure using a catalysis system of copper (II) and bisoxazoline (Cu(II)/BOX) to achieve high yields and excellent enantioselectivities .
Industrial Production Methods
Industrial production of spirocyclic compounds like 2H-Spiro[benzofuran-3,1’-cyclopropan]-4-ol often involves optimizing the synthetic routes for scalability. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Specific details on industrial production methods for this compound are limited, but general principles of green chemistry and process optimization apply.
Chemical Reactions Analysis
Types of Reactions
2H-Spiro[benzofuran-3,1’-cyclopropan]-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of more saturated derivatives.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzofuran derivatives with hydroxyl or carbonyl groups, while reduction could produce more saturated spirocyclic compounds.
Scientific Research Applications
2H-Spiro[benzofuran-3,1’-cyclopropan]-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of new materials and as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2H-Spiro[benzofuran-3,1’-cyclopropan]-4-ol involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: Known for their biological activities, including diuretic and antiandrogenic properties.
Spiro[benzofuran-2,1’-cyclopentane]: Synthesized via similar cyclization methods and used in medicinal chemistry.
Uniqueness
2H-Spiro[benzofuran-3,1’-cyclopropan]-4-ol is unique due to its specific fusion of a benzofuran ring with a cyclopropane ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
spiro[2H-1-benzofuran-3,1'-cyclopropane]-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-7-2-1-3-8-9(7)10(4-5-10)6-12-8/h1-3,11H,4-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQGPIIENVIKOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12COC3=CC=CC(=C23)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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